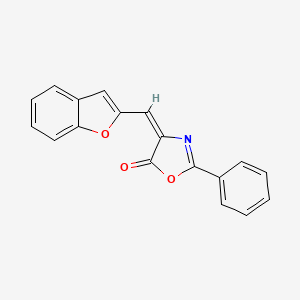
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzofuran ring and an oxazolone ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It may also serve as a ligand in the study of enzyme interactions.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Benzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a benzylidene group instead of a benzofuran ring.
(E)-4-(Furylmethylene)-2-phenyloxazol-5(4H)-one: Contains a furan ring instead of a benzofuran ring.
(E)-4-(Thiophen-2-ylmethylene)-2-phenyloxazol-5(4H)-one: Features a thiophene ring in place of the benzofuran ring.
Uniqueness
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(4E)-4-(1-benzofuran-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-18-15(19-17(22-18)12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)21-14/h1-11H/b15-11+ |
InChI Key |
WRCDZJRCPKFZSD-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4O3)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4O3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

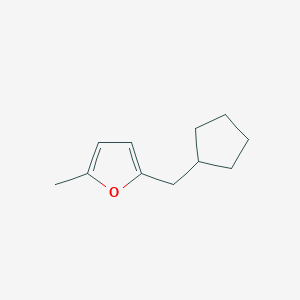

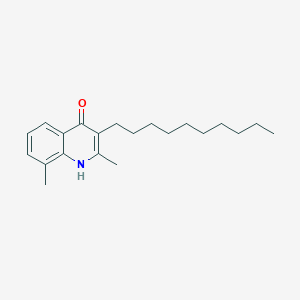
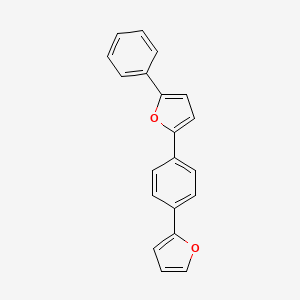
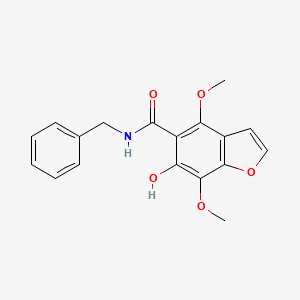
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

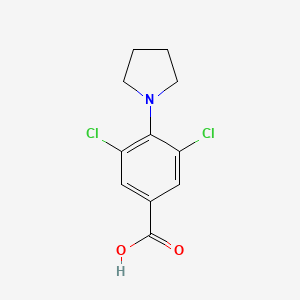
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
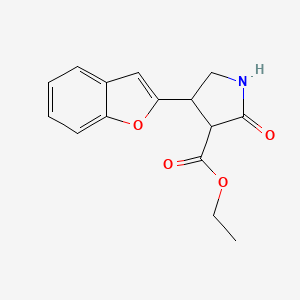
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
